2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c19-18(22)10-25-12-5-7-13(8-6-12)27(23,24)20-9-16(21)15-11-26-17-4-2-1-3-14(15)17/h1-8,11,16,20-21H,9-10H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQXUASZCYAYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the electrophilic cyclization of suitable precursors to form the benzo[b]thiophene ring . The final step involves the coupling of the phenoxyacetamide moiety under mild conditions to avoid decomposition of the sensitive functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene ring typically yields sulfoxides or sulfones .
Scientific Research Applications
2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity . The hydroxyethyl and sulfamoyl groups enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins . This interaction can lead to the inhibition of key cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Benzo[b]thiophene vs. Benzimidazole/Thiophene
- Compound 3ae/3af (): Replace benzo[b]thiophene with benzimidazole, introducing a sulfinyl group and pyridylmethyl substituents.
- Compound 28 (): Features a thiophen-3-yl group instead of benzo[b]thiophene. The reduced aromaticity and smaller size of thiophene may lower membrane permeability but improve solubility .
Sulfamoyl and Acetamide Linkages
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety, which is known for its pharmacological properties, coupled with a sulfamoyl group and a phenoxy acetamide structure. The molecular formula is with a molecular weight of 331.4 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| Functional Groups | Benzo[b]thiophene, Sulfamoyl, Phenoxy, Acetamide |
Antitumor Activity
Recent studies have demonstrated the antitumor potential of compounds similar to This compound . For instance, derivatives containing the benzo[b]thiophene structure have shown moderate to high potency against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzo[b]thiophene moiety can engage hydrophobic pockets within proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues in target enzymes or receptors. This interaction may lead to inhibition or modulation of enzyme activity, contributing to its therapeutic effects.
Case Studies
- Inhibition of RET Kinase : A study evaluated the effects of similar benzamide derivatives on RET kinase activity. Compounds that incorporated sulfonamide functionalities exhibited significant inhibition, suggesting a potential pathway for antitumor activity .
- COX-II Inhibition : Another research focused on COX-II inhibitors derived from similar scaffolds showed promising results in reducing inflammation and pain associated with various conditions .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Antitumor Activity | Moderate to high potency | |
| Kinase Inhibition | Significant inhibition | |
| COX-II Inhibition | Effective anti-inflammatory |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as palladium-catalyzed coupling reactions are often employed to construct the complex structure efficiently.
Synthetic Route Overview
- Formation of Benzo[b]thiophene Core : Using methods like the Gewald reaction.
- Introduction of Sulfamoyl Group : Through nucleophilic substitution.
- Coupling with Phenoxy Acetamide : Utilizing coupling agents to facilitate the reaction.
Q & A
Q. What are the validated synthetic routes for 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide, and how can intermediates be characterized?
Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or benzenesulfonamides. For example:
Intermediate Preparation : React 2-amino-substituted benzo[b]thiophene derivatives with sulfamoylating agents (e.g., 4-methylbenzenesulfonyl chloride) to form sulfonamide intermediates .
Coupling Reactions : Use nucleophilic substitution or condensation reactions with phenoxyacetamide precursors. For instance, 2-chloro-N-substituted acetamide can react with hydroxylated intermediates in dry acetone with K₂CO₃ as a base .
Characterization : Employ NMR (¹H/¹³C), HPLC (for purity >98%), and mass spectrometry. Crystallographic validation (e.g., X-ray diffraction) ensures structural fidelity, as demonstrated in related N-(substituted phenyl)acetamides .
Q. How should researchers validate the purity and stability of this compound under laboratory conditions?
Methodological Answer :
- Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against pharmacopeial standards if available .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolysis or oxidation products. Benzo[b]thiophene derivatives are prone to photooxidation; store in amber vials under inert gas .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer :
- Case Study : If aromatic proton signals overlap in ¹H NMR, use 2D techniques (COSY, HSQC) to assign coupling patterns. For example, the benzo[b]thiophene moiety’s protons may show distinct NOE correlations in ROESY spectra .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ADF). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
Q. What experimental design strategies mitigate low yields in the final coupling step of the synthesis?
Methodological Answer :
- Optimization Variables :
- Solvent : Replace acetone with DMF or DMSO to enhance solubility of polar intermediates .
- Catalysis : Screen Pd/C or CuI for Suzuki-Miyaura couplings if aryl halides are involved .
- Temperature : Gradual heating (50–80°C) reduces side reactions. Monitor via in situ IR for carbonyl intermediate formation .
- Yield Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) .
Q. How can researchers assess the compound’s environmental fate and ecotoxicological impact?
Methodological Answer :
- Environmental Persistence :
- Hydrolysis Half-Life : Perform OECD 111 testing (pH 4–9, 50°C) to estimate degradation kinetics .
- Bioaccumulation : Calculate logP values (e.g., using EPI Suite). A logP >3.5 suggests potential bioaccumulation in aquatic organisms .
- Toxicity Screening :
- Algae/ Daphnia Assays : Follow OECD 201/202 guidelines. EC₅₀ values <10 mg/L indicate high toxicity .
Q. What strategies address discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer :
- Data Validation :
- Target Binding : Use molecular docking (AutoDock Vina) to compare predicted binding affinities with SPR or ITC experimental data. Adjust force fields (e.g., AMBER) if RMSD >2 Å .
- Metabolic Stability : Cross-validate CYP450 inhibition predictions (SwissADME) with hepatic microsome assays .
- Contradiction Analysis : If in vitro activity contradicts in silico models, check for off-target effects via kinome-wide profiling .
Q. How can crystallographic data improve SAR (Structure-Activity Relationship) studies for this compound?
Methodological Answer :
- Crystal Structure Insights :
- Hydrogen Bonding : Identify key interactions (e.g., acetamide carbonyl with kinase catalytic lysine) using X-ray data .
- Conformational Flexibility : Compare solid-state (X-ray) and solution-state (NMR) structures to assess bioactive conformers .
- SAR Optimization : Modify substituents (e.g., sulfamoyl → sulfonyl) to enhance binding, guided by intermolecular contacts in co-crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
